molecular formula C9H10N2O2 B2558744 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 1022969-21-6

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B2558744
CAS No.: 1022969-21-6
M. Wt: 178.191
InChI Key: FILSGOOINMONSL-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound that features a benzoxazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazepine ring. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvents: Polar solvents like ethanol or water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one derivatives: Compounds with different substituents on the benzoxazepine ring.

    Benzodiazepines: Compounds with a similar core structure but different functional groups.

    Benzoxazines: Compounds with a similar heterocyclic structure but different ring sizes.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-amino-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILSGOOINMONSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022969-21-6
Record name 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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